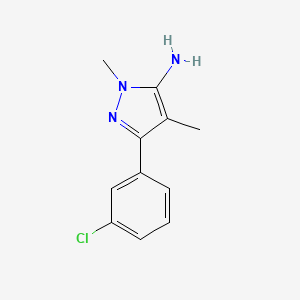

3-(3-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

3-(3-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 3-chlorophenyl group at the 3-position and methyl substituents at the 1- and 4-positions of the pyrazole ring. Its molecular formula is C₁₁H₁₂ClN₃, with a molecular weight of 221.68 g/mol . For example, it has been used to synthesize mercaptoacetamide analogs targeting botulinum neurotoxin serotype A .

Properties

Molecular Formula |

C11H12ClN3 |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C11H12ClN3/c1-7-10(14-15(2)11(7)13)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |

InChI Key |

OCAPLTJGYQSPTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CC(=CC=C2)Cl)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Pyrazole derivatives exhibit diverse properties depending on substituent patterns. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Key Insights :

- Chlorophenyl Position : The 3-chlorophenyl group in the target compound likely provides better binding affinity to hydrophobic enzyme pockets compared to 4-chlorophenyl derivatives (e.g., ’s compound), where para-substitution may reduce steric compatibility .

- Heterocyclic Substituents : Thiophene or furan rings (e.g., and ) introduce distinct electronic profiles, with sulfur or oxygen atoms influencing redox properties and target interactions.

Key Insights :

- The target compound’s 1,4-dimethyl configuration enhances rigidity, favoring enzyme inhibition (e.g., botulinum toxin) over membrane-targeting antimicrobial activity .

- Chlorothiophene derivatives () show higher anticancer potency than chlorophenyl analogs, likely due to sulfur’s electronegativity enhancing DNA intercalation .

- Furan-substituted pyrazoles () exhibit anti-inflammatory effects absent in chlorophenyl variants, highlighting substituent-driven mechanistic diversity.

Biological Activity

3-(3-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

- Chemical Formula : C11H12ClN3

- Molecular Weight : 221.69 g/mol

- IUPAC Name : 2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine

- PubChem CID : 61950710

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, antioxidant, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of related pyrazole derivatives against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 9 | 2.50 - 20 | Broad-spectrum |

| Compound 11d | 14 - 30 | Moderate |

Antioxidant Activity

The antioxidant capacity of related compounds has also been evaluated. The DPPH scavenging assay showed that certain derivatives achieved scavenging percentages between 84.16% and 90.52%, indicating a strong potential for radical scavenging activity .

Table 2: Antioxidant Activity of Related Compounds

| Compound | DPPH Scavenging (%) |

|---|---|

| Compound 9 | 88.56 ± 0.43 |

| Compound 11b | 90.52 ± 0.50 |

Anti-inflammatory Effects

Anti-inflammatory assays demonstrated that certain pyrazole derivatives could stabilize human red blood cell (HRBC) membranes, with protection percentages ranging from 73.67% to 99.25% . Notably, compound 9 exhibited an impressive stabilization effect.

Case Studies and Research Findings

A recent study focused on the design and synthesis of benzofuran-pyrazole compounds, including derivatives of the target compound. These compounds were tested for their ability to inhibit DNA gyrase B in E. coli, achieving an IC50 value comparable to standard antibiotics like ciprofloxacin .

Table 3: DNA Gyrase B Inhibition

| Compound | IC50 (µM) |

|---|---|

| Compound 9 | 9.80 |

| Ciprofloxacin | ~10 |

In Silico Studies

In silico studies have been conducted to predict the binding affinity of these compounds to various biological targets, providing insights into their mechanism of action and potential therapeutic applications . Molecular docking simulations indicated favorable interactions with key enzymes involved in bacterial DNA replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.